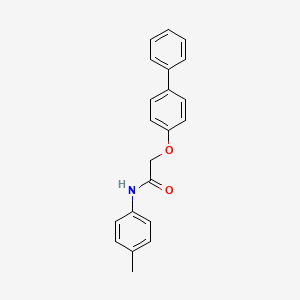

2-(4-biphenylyloxy)-N-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

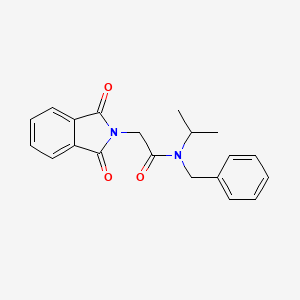

The synthesis of related acetamide compounds often involves multiple steps, including acetylation, esterification, and nucleophilic substitution reactions. For example, a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, was synthesized via reaction of N-methylchloroacetamide and 4-phenoxyphenol, using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate, indicating a typical pathway for synthesizing biphenyl acetamides (He Xiang-qi, 2007).

Molecular Structure Analysis

Studies on compounds structurally similar to 2-(4-biphenylyloxy)-N-(4-methylphenyl)acetamide, such as N-(2-Methylphenyl)acetamide, reveal detailed molecular configurations, highlighting the slight twist between the acetamide unit and the phenyl substituent, indicative of the complex intermolecular interactions these molecules can engage in (B. Gowda et al., 2007).

Chemical Reactions and Properties

The chemical behavior of acetamide derivatives is influenced by their functional groups, as seen in studies of similar molecules. For instance, N-methyl-2-(4-phenoxyphenoxy)acetamide undergoes further chemical reactions under specific conditions, such as sulfuryl chloride treatment, to yield chlorinated or otherwise modified derivatives, demonstrating the reactivity of the biphenyl acetamide moiety under various chemical conditions (Gao Yonghong, 2009).

Aplicaciones Científicas De Investigación

Solvatochromism and Molecular Interactions

A study by Krivoruchka et al. (2004) investigated the solvatochromism of heteroaromatic compounds, focusing on the effects of bifurcate hydrogen bonding on the IR spectrum and dipole moment in solution. The research found that the molecule forms a complex with a protophilic solvent, stabilized by a bifurcate H bond, demonstrating how solvent interactions can influence molecular behavior and properties (Krivoruchka et al., 2004).

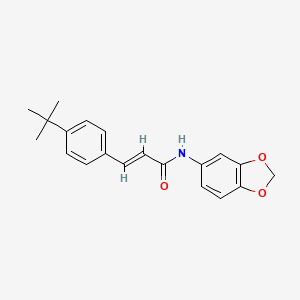

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized and conducted molecular docking analysis of an anticancer drug, revealing the compound's potential in targeting the VEGFr receptor. The study not only demonstrates the process of drug development but also the importance of understanding molecular structures in the design of therapeutic agents (Sharma et al., 2018).

Free Radical Scavenging Activity

Boudebbous et al. (2021) explored the free radical scavenging activity and mechanisms of a 1-amidoalkyl-2-naphthol derivative. Their research indicates the compound's potent antioxidant capacity, comparable to known antioxidants BHT and BHA, and highlights the importance of OH bond activity in trapping free radicals (Boudebbous et al., 2021).

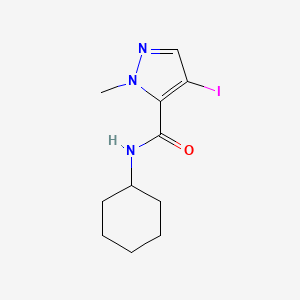

Green Synthesis of Analgesic Compounds

Reddy et al. (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds. This study emphasizes the significance of green chemistry in the synthesis of pharmaceuticals, offering a sustainable approach to drug design and discovery (Reddy et al., 2014).

Optical Properties and Indicator Applications

Wannalerse et al. (2022) detailed the synthesis, crystal structure, DFT calculations, and optical properties of orcinolic derivatives. Their findings demonstrate the application of these compounds as OH− indicators, showcasing their potential in analytical chemistry (Wannalerse et al., 2022).

Propiedades

IUPAC Name |

N-(4-methylphenyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-16-7-11-19(12-8-16)22-21(23)15-24-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRZQUXYAZKJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)